1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Overview
Description
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9F2NO3 and a molecular weight of 241.19 g/mol . It is a solid substance .
Molecular Structure Analysis
The InChI code for 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is 1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Peptide Activity Studies
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid and its analogs are valuable in the synthesis of enantiopure azetidine-2-carboxylic acids, serving as precursors for studying the influence of conformation on peptide activity. This includes the creation of amino acid-azetidine chimeras designed to explore the structural effects on biological functions. The synthesis process involves multiple steps, including regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation, leading to the production of various chimeras with potential applications in peptide research (Sajjadi & Lubell, 2008).
Role in Food Chain and Toxicology
Research on azetidine-2-carboxylic acid, a closely related compound, indicates its presence in the food chain, particularly in sugar beets and table beets, suggesting a potential role in the pathogenesis of disease in humans. This non-protein amino acid is misincorporated into proteins in place of proline, leading to toxic effects and congenital malformations. Its widespread use in agriculture and presence in livestock feed underscore the need for further investigation into its effects on human health and disease (Rubenstein et al., 2009).
Advanced Synthetic Techniques
Innovative synthetic methods for tetrasubstituted azetidines have been developed, utilizing asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes. This technique produces chiral azetidine-2-carboxylic acids and derivatives with high yield and stereocontrol, demonstrating the compound's versatility in medicinal chemistry and drug development (Marichev et al., 2019).
Medicinal Chemistry Applications
The compound and its derivatives have been applied in the development of pharmaceuticals, such as BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist. The synthesis features highly regioselective cycloaddition and improved methods for key intermediates, highlighting the compound's importance in the creation of new medications for diseases like multiple sclerosis (Hou et al., 2016).
properties
IUPAC Name |
1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-7-1-2-8(9(13)3-7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZJSIQNVOCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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